molecular formula C13H15N3O2S B2661581 N-(2-cyclopropyl-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1286714-39-3

N-(2-cyclopropyl-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2661581
CAS No.: 1286714-39-3
M. Wt: 277.34
InChI Key: RYLXYCZFUJXBMT-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their diverse applications in various fields, including organic electronics, photovoltaics, and medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves the reaction of benzo[c][1,2,5]thiadiazole with a cyclopropyl-containing reagent under specific conditions. One common method is the photocatalyst-free, visible-light promoted direct conversion of C(sp2)–H to C(sp2)–N, using secondary amines as aminating agents . This method is advantageous due to its atom economy and the avoidance of photocatalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in various functionalized derivatives of the original compound.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with molecular targets through various pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions and other chemical processes. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or electronic devices .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[c][1,2,5]thiadiazole derivatives, such as:

  • 4,7-Diarylbenzo[c][1,2,5]thiadiazoles
  • Benzo[c][1,2,5]thiadiazole-4,7-dicarboxylic acid derivatives

Uniqueness

What sets N-(2-cyclopropyl-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide apart from these similar compounds is its specific functional groups, which confer unique chemical and physical properties. The presence of the cyclopropyl and hydroxypropyl groups can influence its reactivity, stability, and interactions with other molecules, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-13(18,9-3-4-9)7-14-12(17)8-2-5-10-11(6-8)16-19-15-10/h2,5-6,9,18H,3-4,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLXYCZFUJXBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=NSN=C2C=C1)(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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